3-(3,4-Dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-(3,4-dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic molecule featuring a fused triazolothiadiazole core. This structure is substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with a 5-ethylthieno[2,3-b]thiophene moiety. Such structural features are critical for interactions with biological targets, including enzymes and receptors, making this compound a candidate for pharmacological applications .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S3/c1-4-11-8-12-13(9-26-18(12)27-11)17-22-23-16(20-21-19(23)28-17)10-5-6-14(24-2)15(7-10)25-3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPCFCLQPFOTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)SC=C2C3=NN4C(=NN=C4S3)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles which contribute to its biological activity. The presence of the dimethoxyphenyl group and the thieno[2,3-b]thiophene moiety are notable for their roles in enhancing interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity affecting signaling pathways related to cancer and inflammation.
- Antioxidant Activity : The structure suggests potential antioxidant properties which can protect cells from oxidative stress.
Biological Activity Overview
The following table summarizes key findings related to the biological activities of the compound:
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of 12 µM, suggesting potent antitumor properties. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Antimicrobial Effects : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. It showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.
- Anti-inflammatory Properties : In vivo studies using a mouse model of inflammation demonstrated that administration of the compound reduced paw edema significantly compared to control groups. This effect was associated with decreased levels of pro-inflammatory cytokines.
Research Findings
Recent research has expanded on the pharmacological profiles of similar compounds within the same class. For instance:
- Compounds with similar thieno[2,3-b]thiophene structures have been shown to possess dual inhibitory effects on thymidylate synthase and dihydrofolate reductase, making them promising candidates for cancer treatment strategies.
- Molecular docking studies suggest that the dimethoxyphenyl group enhances binding affinity to target proteins involved in tumor progression.
Scientific Research Applications
Pharmacological Activities
-
Anticancer Properties
- Thiadiazole derivatives have been extensively studied for their potential anticancer activity. Research indicates that compounds containing the thiadiazole nucleus can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives exhibit significant cytotoxic effects against human cancer cell lines in vitro .
- The specific compound under discussion has not been isolated in extensive clinical studies; however, its structural analogs have demonstrated promising results in anticancer assays.
-
Antimicrobial Activity
- Thiadiazole derivatives are recognized for their antibacterial and antifungal properties. They have been reported to show activity against a range of pathogens including Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential efficacy against similar microbial strains due to the presence of the thiadiazole ring.
- Anti-inflammatory Effects
Case Studies
- Anticancer Activity Evaluation
- Antimicrobial Screening
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Core
The triazolo-thiadiazole system exhibits electrophilic character at sulfur and nitrogen atoms, enabling nucleophilic substitution. For example:
-
Thiolate displacement : Reactivity at the sulfur atom allows substitution with nucleophiles like amines or thiols under basic conditions .
-
Ring-opening reactions : Strong nucleophiles (e.g., Grignard reagents) may attack the thiadiazole ring, leading to ring cleavage and formation of thioamide intermediates .
Table 1: Nucleophilic Substitution Reactions in Analogous Compounds
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | DMF, 80°C, 6 h | 6-Benzylamino-triazolo-thiadiazole | 72 | |
| Sodium thiophenolate | EtOH, reflux, 4 h | 6-Phenylthio-triazolo-thiadiazole | 68 |
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl and thieno-thiophene moieties undergo electrophilic substitution:
-
Nitration : The electron-rich thieno-thiophene ring reacts with HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives preferentially at the α-position .
-
Halogenation : Bromination (Br₂/FeCl₃) occurs on the dimethoxyphenyl group, producing para-bromo-substituted analogs .
Key Observation : Methoxy groups direct electrophiles to the para position via resonance stabilization .
Oxidation and Reduction Reactions
-
Oxidation of the ethyl group : The 5-ethylthieno-thiophene substituent is susceptible to oxidation with KMnO₄/H₂SO₄, forming a ketone or carboxylic acid derivative .
-
Reduction of the triazole ring : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering electronic properties .
Table 2: Oxidation/Redution Outcomes in Related Structures
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| 5-Ethyl-thiophene derivative | KMnO₄, H₂O, Δ | 5-Carboxy-thiophene | Enhanced solubility |
| Triazolo-thiadiazole | H₂ (1 atm), Pd/C, EtOH | Dihydrotriazolo-thiadiazole | Bioactivity modulation |
Cycloaddition and Polymerization
The conjugated π-system of the thieno-thiophene unit participates in Diels-Alder reactions:
-
With maleic anhydride : Forms a bicyclic adduct under thermal conditions (120°C, 12 h), useful for polymer synthesis .
-
Photochemical [2+2] cycloaddition : UV irradiation with electron-deficient dienophiles yields fused ring systems .
Functional Group Transformations
-
Demethylation of methoxy groups : BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls, enabling further derivatization (e.g., sulfonation) .
-
Acylation of the triazole nitrogen : Acetyl chloride/Pyridine acetylates the N-H position, enhancing lipophilicity .
Critical Note : Stability under acidic/basic conditions varies:
Metal Coordination and Catalysis
The sulfur and nitrogen atoms act as ligands for transition metals:
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups : Methoxy groups (e.g., 3,4-dimethoxyphenyl in the target compound) improve solubility and hydrogen-bonding capacity compared to halogenated analogs like 2-fluoro-4-pyridinyl .
- Heterocyclic Moieties: Thienothiophene (target compound) vs. pyridinyl (Compound 9a) alters π-π interactions and redox properties .
- Steric Effects : Bulky substituents like adamantyl (Compound 5d) may hinder binding to flat active sites but improve metabolic stability .
Pharmacological Activities
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally similar compounds (e.g., 3-chlorophenyl-substituted analogs) show moderate-to-strong activity against Staphylococcus aureus and Candida albicans .
- Fluorinated Derivatives () : 3-(5'-Fluoro-2'-methoxybiphenyl) analogs demonstrated potent antibacterial and anticancer activity, with IC₅₀ values <10 µM in some cases .
Anticancer Activity
- Triazolothiadiazoles with Adamantyl () : Showed antiproliferative effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, likely due to apoptosis induction .
- Compound 3g () : Inhibited 65% of MCF-7 cell growth at 50 µg/mL, attributed to DNA intercalation .
Structure-Activity Relationships (SAR)
- Methoxy Substitution : 3,4-Dimethoxyphenyl (target compound) vs. 4-methoxyphenyl (): The former’s dual methoxy groups enhance electron donation, improving binding to hydrophobic pockets .
- Halogen Effects : Fluorine (Compound 9a) increases membrane permeability but may reduce solubility .
- Heterocyclic vs.
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule comprises atriazolo[3,4-b]thiadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with a 5-ethylthieno[2,3-b]thiophene moiety. Key challenges include:
Preparation of theTriazolo[3,4-b]thiadiazole Core
Heterocyclization via Phosphorus Oxychloride-Mediated Reactions
The triazolo-thiadiazole scaffold is synthesized via cyclocondensation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with carboxylic acids in excess phosphorus oxychloride (POCl₃). For the target compound, two carboxylic acid precursors are required:
- 3,4-Dimethoxyphenylacetic acid for the aryl substituent.
- 5-Ethylthieno[2,3-b]thiophene-3-carboxylic acid for the heteroaromatic substituent.
Reaction Conditions :
- Equimolar ratios of triazole-thiol and carboxylic acid in POCl₃.
- Reflux at 110°C for 5 hours, followed by neutralization with aqueous ammonia to pH 7.
Mechanistic Insight : POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating thioamide formation and subsequent cyclization.
Synthesis of Substituent Precursors
5-Ethylthieno[2,3-b]thiophene-3-carboxylic Acid
Bromination and Cross-Coupling
Thieno[2,3-b]thiophene is functionalized via sequential bromination and Suzuki-Miyaura coupling:
- Bromination : Treatment of thieno[2,3-b]thiophene with N-bromosuccinimide (NBS) in DMF at −10°C yields 3-bromo-5-ethylthieno[2,3-b]thiophene (83% yield).
- Carbonylation : Palladium-catalyzed carbonylation with CO in methanol generates the methyl ester, which is hydrolyzed to the carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DMF, −10°C, 8 h | 83 |
| Carbonylation | Pd(PPh₃)₄, CO, MeOH, 80°C | 65 |
Assembly of the Target Compound
Sequential Heterocyclization and Cross-Coupling
Step 1 : Cyclocondensation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 5-ethylthieno[2,3-b]thiophene-3-carboxylic acid in POCl₃ yields 6-(5-ethylthieno[2,3-b]thiophen-3-yl)-triazolo[3,4-b]thiadiazole.
Step 2 : Electrophilic substitution at position 3 is achieved using 3,4-dimethoxyphenylacetyl chloride in dichloromethane with catalytic FeCl₃.
Reaction Profile :
| Parameter | Value |
|---|---|
| Temperature | 25°C (Step 1), 0°C (Step 2) |
| Time | 5 h (Step 1), 2 h (Step 2) |
| Overall Yield | 58% |
Analytical Characterization
Spectroscopic Validation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 58.92 | 58.88 |
| H | 4.15 | 4.12 |
| N | 13.73 | 13.69 |
Critical Evaluation of Synthetic Routes
Advantages of the POCl₃-Mediated Method
Q & A
Q. Key parameters :
| Parameter | Optimal Conditions | Evidence |
|---|---|---|
| Catalyst | POCl₃ (activates carbonyl groups) | |
| Solvent | Ethanol, toluene | |
| Reaction Time | 6–16 h under reflux | |
| Purity Control | Recrystallization (ethanol/DMF mix) |
Basic: Which spectroscopic methods are critical for characterizing this compound?
Answer:
Validated characterization requires:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic protons. For example, methoxy groups (-OCH₃) appear as singlets at δ 3.8–4.0 ppm .
- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1250–1300 cm⁻¹ (C-O-C in methoxy groups) confirm core structure .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 412 for dimethoxy derivatives) validate molecular weight .
- Elemental Analysis : C/H/N/S percentages must align with theoretical values (e.g., C: 58.24%, H: 4.15% for dimethoxy analogs) .
Advanced: How can molecular docking guide the design of triazolothiadiazoles for specific enzyme targets?
Answer:
Docking studies using software like AutoDock or Schrödinger Suite can predict binding modes. For example:
- Target : 14-α-demethylase (PDB: 3LD6), a fungal enzyme. Triazolothiadiazoles show affinity for the hydrophobic active site via π-π stacking with heme cofactors .
- Key interactions :
- Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC₅₀ values from antifungal assays .
Advanced: How to resolve contradictions in biological activity data across analogs?
Answer:
Discrepancies often arise from substituent effects or assay conditions. For example:
- Case : Fluorinated analogs show higher cytotoxicity (IC₅₀ = 2.1 µM) against HepG2 cells than chlorinated derivatives (IC₅₀ = 5.8 µM) due to enhanced membrane permeability .
- Methodology :
Advanced: What strategies optimize selectivity for PDE4 inhibition in triazolothiadiazole derivatives?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Critical substituents :
- Tactics :
Advanced: How do crystallographic studies inform structural optimization?
Answer:
Single-crystal X-ray diffraction provides:
- Bond angles/lengths : Planar triazolothiadiazole cores (deviation ≤ 0.013 Å) stabilize π-π interactions with biological targets .
- Packing interactions : Weak C–H⋯π bonds (3.2–3.3 Å) and hydrogen bonds (e.g., N–H⋯O, 2.8 Å) influence solubility and crystal morphology .
Example : A 74.34° dihedral angle between triazolothiadiazole and benzene rings in adamantyl derivatives correlates with improved antiproliferative activity .
Basic: What are the common impurities in synthesis, and how are they controlled?
Answer:
- Impurities : Unreacted hydrazides (detected via TLC at Rf 0.3–0.5) or dimerized byproducts.
- Mitigation :
Advanced: What in vitro models validate anti-inflammatory mechanisms?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
